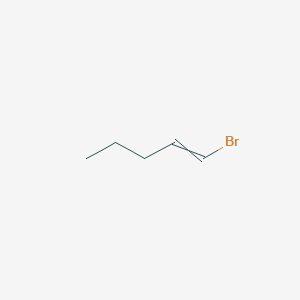
1-Bromo-1-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-pentene is an organic compound belonging to the class of bromoalkenes It is characterized by the presence of a bromine atom attached to a pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1-pentene can be synthesized through the addition of hydrogen bromide to 1-pentene. This reaction typically follows the anti-Markovnikov rule, resulting in the formation of 1-bromopentene. The reaction conditions often involve the use of a radical initiator to facilitate the addition process .
Industrial Production Methods: In industrial settings, 1-bromopentene is produced by the reaction of 1-pentanol with hydrogen bromide. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-pentene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, 1-bromopentene can undergo elimination to form pentadiene.
Addition Reactions: It can react with halogens and hydrogen halides to form dihaloalkanes and haloalkanes, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium cyanide.
Elimination: Strong bases like potassium tert-butoxide are used.
Addition: Halogens like chlorine and bromine, and hydrogen halides like hydrogen chloride.
Major Products Formed:
Substitution: Products include pentanol, pentanenitrile, etc.
Elimination: Major product is pentadiene.
Addition: Products include 1,2-dibromopentane and 1-bromo-2-chloropentane.
Scientific Research Applications
1-Bromo-1-pentene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and agrochemicals.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-bromopentene involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-Bromopentane: Similar in structure but lacks the double bond present in 1-bromopentene.
2-Bromopentene: An isomer with the bromine atom attached to the second carbon.
1-Chloropentene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 1-Bromo-1-pentene is unique due to its combination of a bromine atom and a double bond, which imparts distinct reactivity and applications compared to its analogs .
Properties
Molecular Formula |
C5H9Br |
|---|---|
Molecular Weight |
149.03 g/mol |
IUPAC Name |
1-bromopent-1-ene |
InChI |
InChI=1S/C5H9Br/c1-2-3-4-5-6/h4-5H,2-3H2,1H3 |
InChI Key |
WSXIDSNEEOYBFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



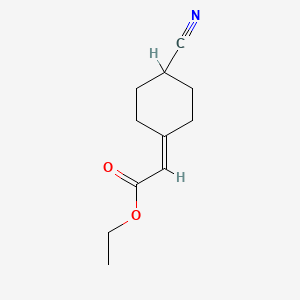
![[6-[6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl]-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indol-8-yl]methyl acetate](/img/structure/B8396889.png)
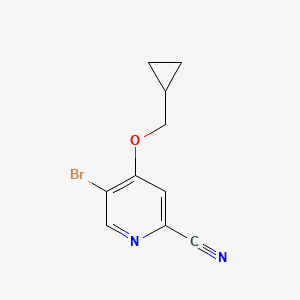
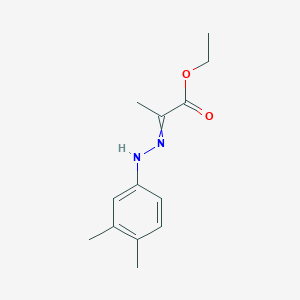
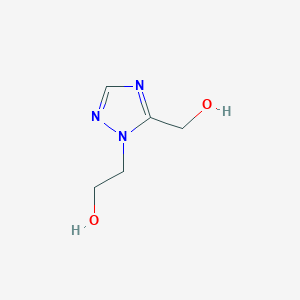
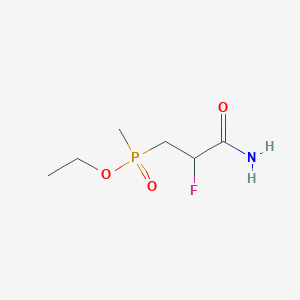
![3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine](/img/structure/B8396920.png)
![Ethyl 2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B8396925.png)
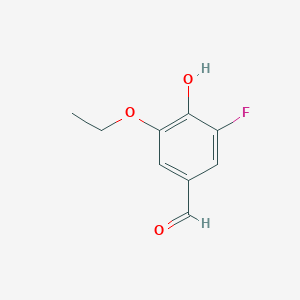
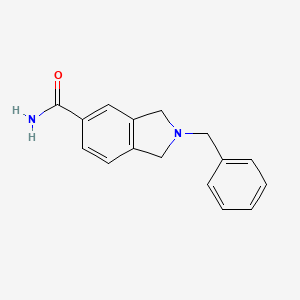
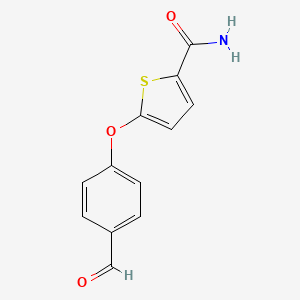
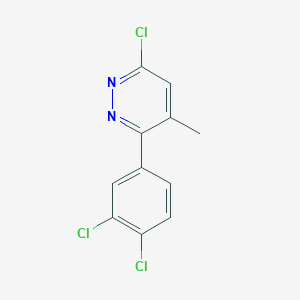
![3-(Cyanomethyl)-2-phenylpyrrolo[2,3-b]pyridine](/img/structure/B8396979.png)
